molecular formula C25H27FN6O4 B15287101 1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid

1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid

Cat. No.: B15287101
M. Wt: 494.5 g/mol
InChI Key: UZIATSFXNVOVFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring substituted with an amino group and a fluorinated phenyl group, linked to a pyridine ring and a piperidine carboxylic acid moiety. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid involves multiple steps, including the formation of the pyrazine ring, the introduction of the fluorinated phenyl group, and the coupling of the pyridine and piperidine moieties. Common synthetic routes may include:

    Formation of the Pyrazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorinated Phenyl Group: This step may involve nucleophilic substitution reactions using fluorinated phenyl halides.

    Coupling Reactions: The pyridine and piperidine moieties can be coupled to the pyrazine ring using amide bond formation techniques, often involving reagents like EDCI or HATU.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like LiAlH4.

    Substitution: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles like NaOH. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar compounds to 1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid include other pyrazine derivatives with fluorinated phenyl groups. These compounds may share similar biological activities but differ in their specific interactions and potency. Examples of similar compounds include:

    3-Amino-6-(2-fluoro-5-methoxyphenyl)pyrazine-2-carbonyl derivatives: These compounds have similar structures but different substituents on the phenyl ring.

    Pyridine-piperidine carboxylic acids: These compounds share the pyridine and piperidine moieties but may have different substituents on the pyrazine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H27FN6O4

Molecular Weight

494.5 g/mol

IUPAC Name

1-[3-[[3-amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid

InChI

InChI=1S/C25H27FN6O4/c1-14(2)36-16-5-6-18(26)17(10-16)19-12-29-23(27)22(30-19)24(33)31-20-11-28-8-7-21(20)32-9-3-4-15(13-32)25(34)35/h5-8,10-12,14-15H,3-4,9,13H2,1-2H3,(H2,27,29)(H,31,33)(H,34,35)

InChI Key

UZIATSFXNVOVFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)F)C2=CN=C(C(=N2)C(=O)NC3=C(C=CN=C3)N4CCCC(C4)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.